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Compound of Interest

Compound Name: 3-Morpholin-4-ylbenzonitrile

Cat. No.: B1588264

Introduction

3-Morpholin-4-ylbenzonitrile is a fascinating molecule that holds significant interest for
researchers in medicinal chemistry and materials science. Its structure, which marries a polar
morpholine ring to a cyano-substituted aromatic system, imparts a unique combination of
properties that are valuable in the development of novel chemical entities. As with any
compound of interest, a thorough understanding of its molecular architecture is paramount.
This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the
unequivocal identification and characterization of this compound.

This document is structured to provide not just the spectral data, but also the scientific rationale
behind the interpretation of this data. We will delve into the expected chemical shifts, vibrational
modes, and fragmentation patterns, drawing upon fundamental principles of spectroscopy and
comparative data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its
spectroscopic data. Below is a diagram illustrating the structure of 3-Morpholin-4-
ylbenzonitrile, with key atomic numbering that will be referenced throughout this guide.

Caption: Molecular structure of 3-Morpholin-4-ylbenzonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules in solution. By analyzing the chemical environment of *H and *3C nuclei, we can
piece together the molecular framework with a high degree of confidence.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

Workflow for NMR Sample Preparation and Analysis

Sample Preparation Data Acquisition Data Processing

Apply Fourier Transform to the FID.

'

Phase the spectrum and correct the baseline.

'

SUTIGENRE TSGR TEE SRS BEEIESNEY  Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCI3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

'

|Acquire the Free Induction Decay (FID) data. Integrate the 1H signals and analyze the peak multiplicities and coupling constants.

Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCI3).

Transfer the solution to a 5 mm NMR tube.

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and processing.

'H NMR Spectroscopy (Predicted)
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The proton NMR spectrum of 3-Morpholin-4-ylbenzonitrile is expected to show distinct
signals for the aromatic protons and the protons of the morpholine ring.

Table 1: Predicted *H NMR Chemical Shifts and Assignments

Chemical Shift L . ) .
Multiplicity Integration Assignment Rationale
(3, ppm)
Aromatic protons
~7.4-7.2 m 1H Ar-H in this region are
typical.[1]
The electron-
donating
morpholine
group will shield
~7.1-6.9 m 3H Ar-H

the ortho and
para protons,
shifting them
upfield.

Protons adjacent

to the oxygen
~3.9-3.7 t 4H -O-CHz- atom in the

morpholine ring

are deshielded.

Protons adjacent
to the nitrogen
atom are also
deshielded, but
typically to a

~3.3-3.1 t 4H -N-CHz2-

lesser extent
than those next

to oxygen.

3C NMR Spectroscopy (Predicted)

The 13C NMR spectrum will provide information on the carbon framework of the molecule.
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Table 2: Predicted 3C NMR Chemical Shifts and Assignments

Chemical Shift (6, ppm) Assignment

Rationale

~152 Ar-C (C-N)

The carbon atom directly
attached to the nitrogen of the
morpholine ring will be
significantly deshielded.

~133 - 120 Ar-C

Aromatic carbons typically

resonate in this range.[1]

~119 -C=N

The carbon of the nitrile group
has a characteristic chemical
shift.

~115 Ar-C (C-CN)

The carbon bearing the nitrile

group.

~67 -O-CH2-

The carbons adjacent to the
oxygen in the morpholine ring

are deshielded.

~49 -N-CHa-

The carbons adjacent to the
nitrogen are less deshielded

than those next to the oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which corresponds to molecular

vibrations.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR

spectra of solid samples.

Workflow for ATR-IR Analysis
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Sample Preparation Data Acquisition Data Processing

Place a small amount of the solid sample directly onto the ATR crystal. l ‘ Automatically subtract the background spectrum from the sample spectrum.

‘ ‘ Identify and label the characteristic absorption bands.

e

Click to download full resolution via product page

Caption: Standard workflow for ATR-IR data acquisition.

Characteristic IR Absorption Bands (Predicted)

The IR spectrum of 3-Morpholin-4-ylbenzonitrile will be dominated by absorptions from the
aromatic ring, the nitrile group, and the morpholine moiety.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber . . . .
(cm-?) Vibration Functional Group Intensity
~3100 - 3000 C-H stretch Aromatic Medium

~2950 - 2850 C-H stretch Aliphatic (Morpholine) Medium-Strong
~2230 - 2210 C=N stretch Nitrile Strong, Sharp
~1600 - 1450 C=C stretch Aromatic Ring Medium-Strong
~1250 - 1050 C-O stretch Ether (Morpholine) Strong

~1150 - 1000 C-N stretch Amine (Morpholine) Medium
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. Furthermore, the fragmentation pattern can offer valuable clues about the

molecular structure.

Experimental Protocol: Mass Spectrometry Data
Acquisition (ESI)

Electrospray lonization (ESI) is a soft ionization technique suitable for polar molecules like 3-

Morpholin-4-ylbenzonitrile.

Workflow for ESI-MS Analysis

Sample Preparation Data Analysis

Identify the molecular ion peak (e.g., [M+H]*).

'

[Acquire the full scan (MS1) spectrum to determine the molecular ion. Analyze the fragmentation pattern in the MS/MS spectrum.

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

ISelect the molecular ion and acquire the tandem (MS/MS) spectrum to observe fragmentation |

Click to download full resolution via product page

Caption: Standard workflow for ESI-MS data acquisition.

Expected Mass Spectrum and Fragmentation

The molecular formula of 3-Morpholin-4-ylbenzonitrile is C11H12N20, with a monoisotopic
mass of approximately 188.09 Da. In positive-ion ESI-MS, the most prominent ion is expected
to be the protonated molecule, [M+H]*, at an m/z of approximately 189.10.[2]
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Table 4: Predicted Mass Spectrometry Data

m/z (amu) lon
189.10 [M+H]*
211.08 [M+Na]*

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]* ion would likely reveal characteristic
fragmentation patterns. A plausible fragmentation pathway is the cleavage of the morpholine

[ )

Collision-Induced Alternative
Dissociation ragmentation

( ) ( )
l l

[Resulting Fragmena [Cyanophenyl catiorﬁ

ring.

m/z = 145.08 m/z = 102.05
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. PubChemLite - 3-(morpholin-4-yl)benzonitrile (C11H12N20) [pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 3-Morpholin-4-ylbenzonitrile]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1588264+#spectroscopic-data-nmr-ir-
mass-spec-of-3-morpholin-4-ylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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